

Application Notes & Protocols for Analytical Standards of Choerospondias axillaris

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Compound of Interest

Compound Name: *Choerospondin*

Cat. No.: *B1668892*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Choerospondias axillaris, also known as Fructus Choerospondiatis, is a plant utilized in traditional medicine, notably for conditions related to heart health. Its therapeutic effects are attributed to a rich composition of phytochemicals, including organic acids, phenolic acids, flavonoids, and proanthocyanidins. This document provides detailed application notes and protocols for the analytical standardization of key compounds found in Choerospondias axillaris, focusing on chromatographic and spectroscopic techniques, as well as biological activity assays. While a specific compound named "**Choerospondin**" is not prominently documented in scientific literature, this guide addresses the analytical standards for the major chemical constituents of the plant.

I. Phytochemical Reference Standards

The quality control and standardization of herbal extracts rely on the use of well-characterized reference standards. For Choerospondias axillaris, several classes of compounds serve as analytical markers.

Key Compound Classes in Choerospondias axillaris:

- Organic Acids
- Phenolic Acids (e.g., Gallic Acid)[1]

- Flavonoids (e.g., (+)-Catechin, Epicatechin)[2][3]
- Proanthocyanidins[4][5]
- Triterpenes[6]
- Polysaccharides[6]

Analytical standards for these compounds are highly purified substances used for identification and quantification in complex mixtures like plant extracts[7][8].

II. Analytical Methodologies and Protocols

A. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a fundamental technique for the separation and quantification of phytochemicals in *Choerospondias axillaris* extracts.

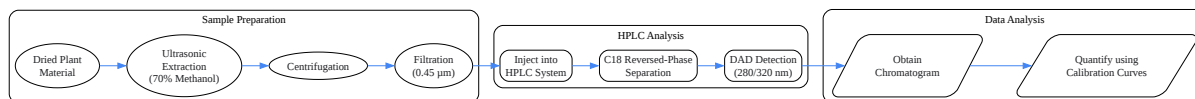
Protocol: HPLC-DAD Analysis of Phenolic Compounds

This protocol is adapted from methodologies used for the analysis of phenolic and flavonoid content in plant extracts.[9]

- Sample Preparation:
 - Accurately weigh 1.0 g of dried, powdered *Choerospondias axillaris* fruit or peel.
 - Extract with 25 mL of 70% methanol in an ultrasonic bath for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

- Gradient Program:
 - 0-10 min: 5-15% B
 - 10-30 min: 15-30% B
 - 30-40 min: 30-50% B
 - 40-45 min: 50-5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: Diode Array Detector (DAD) at 280 nm (for flavonoids) and 320 nm (for phenolic acids).
- Injection Volume: 10 µL.
- Quantification:
 - Prepare calibration curves for reference standards (e.g., gallic acid, (+)-catechin) in a concentration range of 1-100 µg/mL.
 - Quantify the compounds in the sample by comparing their peak areas with the calibration curves.

Workflow for HPLC Analysis



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Caption: HPLC workflow for quantitative analysis of phytochemicals.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS and its tandem version (LC-MS/MS) are powerful tools for the identification of known and unknown compounds in complex mixtures.[10][11][12]

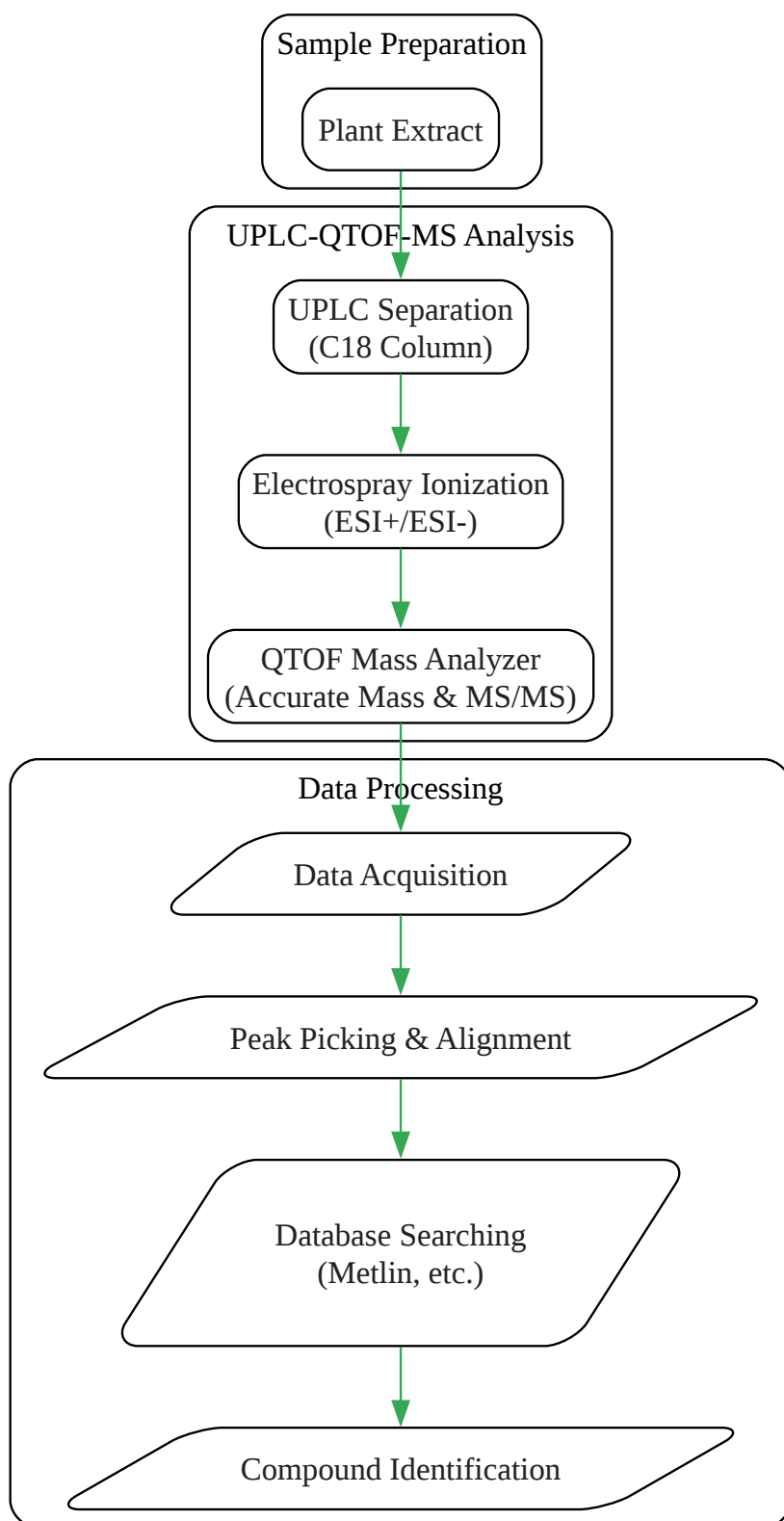
Protocol: UPLC-QTOF-MS for Phytochemical Profiling

This protocol is based on methods for comprehensive phytochemical analysis of *Choerospondias axillaris*. [3]

- Sample Preparation:
 - Prepare the sample extract as described in the HPLC protocol.
- UPLC Conditions:
 - Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile with 0.1% formic acid.
 - Gradient Program: A suitable gradient to resolve a wide range of polar and non-polar compounds (e.g., 5-95% B over 30 minutes).
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry Conditions (QTOF-MS):
 - Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
 - Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).
 - Sampling Cone Voltage: 30 V.

- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 50-1200.
- Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.
- Compound Identification:
 - Identify compounds by comparing their retention times, accurate mass measurements, and fragmentation patterns with reference standards and databases (e.g., Metlin, MassBank).

Workflow for LC-MS Phytochemical Profiling



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Caption: UPLC-QTOF-MS workflow for phytochemical profiling.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of isolated compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol: 1D and 2D NMR Analysis of Isolated Compounds

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Experiments:
 - 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to observe proton and carbon environments.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for piecing together the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Interpretation:
 - Analyze chemical shifts, coupling constants, and cross-peaks to assemble the complete chemical structure.
 - Compare the obtained spectral data with published literature for known compounds.[\[16\]](#)

III. Biological Activity Assays

The antioxidant capacity of *Choerospondias axillaris* extracts is a key indicator of its biological activity.

A. Antioxidant Activity Assays

Several chemical-based assays are commonly used to evaluate the antioxidant potential of extracts and their fractions.^[4]^[5]

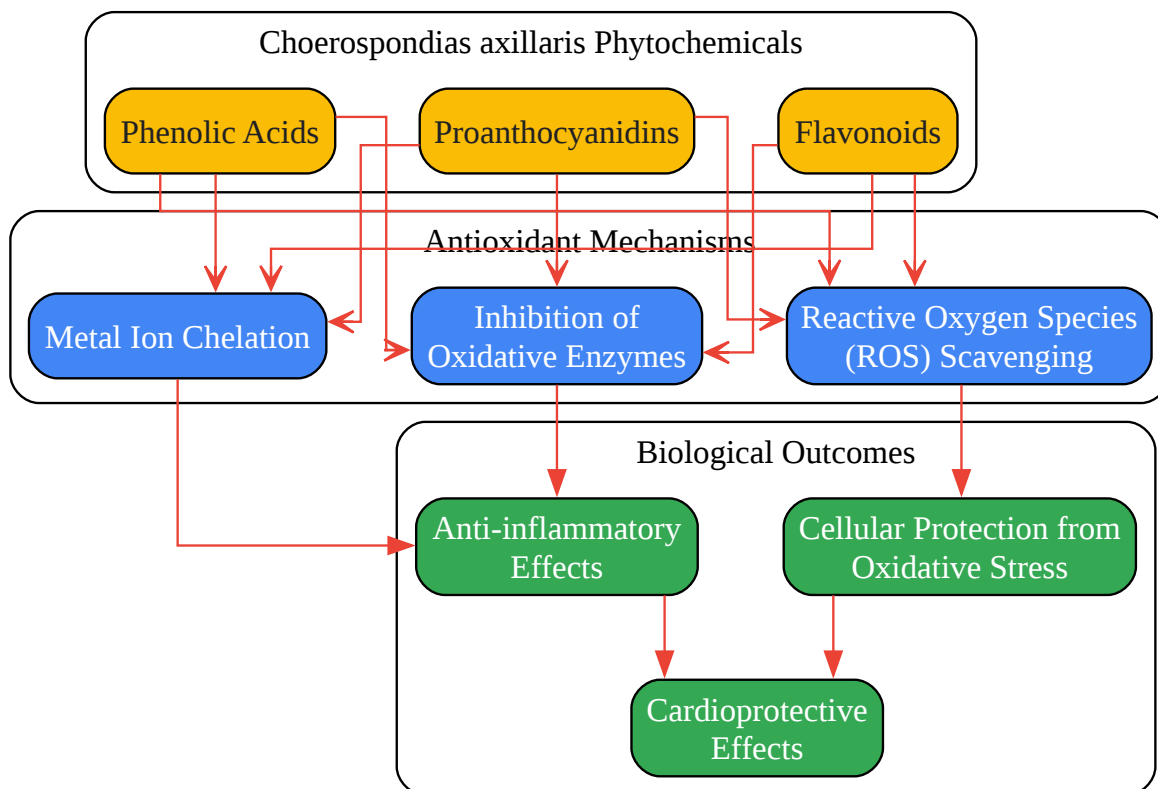
Assay	Principle	Typical Reagents	Measurement
DPPH Radical Scavenging	Measures the ability of antioxidants to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.	2,2-diphenyl-1-picrylhydrazyl (DPPH)	Decrease in absorbance at ~517 nm.
ABTS Radical Scavenging	Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.	2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), potassium persulfate	Decrease in absorbance at ~734 nm.
FRAP (Ferric Reducing Antioxidant Power)	Measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe ³⁺ -TPTZ) complex to the ferrous (Fe ²⁺) form, resulting in an intense blue color.	TPTZ, FeCl ₃ , acetate buffer	Increase in absorbance at ~593 nm.
Phosphomolybdate Assay	Measures the reduction of Mo(VI) to Mo(V) by the antioxidant, forming a green phosphate/Mo(V) complex.	Ammonium molybdate, sodium phosphate, sulfuric acid	Increase in absorbance at ~695 nm.

Protocol: DPPH Radical Scavenging Assay

- Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.
- Assay Procedure:

- In a 96-well plate, add 100 μ L of the sample extract (at various concentrations) to 100 μ L of the DPPH solution.
- Prepare a control well with 100 μ L of methanol instead of the sample.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Calculate the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Signaling Pathway and Bioactivity Relationship



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